(Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
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Overview
Description
(Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is an organic compound that features a chlorophenyl group, a cyano group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide typically involves the reaction of 2-chlorobenzonitrile with thiophene-2-carbaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the desired product under mild conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of chlorophenyl and thiophene-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features make it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group and the cyano group can interact with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(2-Bromophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
- (Z)-N-(2-Fluorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
- (Z)-N-(2-Methylphenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
Uniqueness
(Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. The combination of the cyano group and the thiophene ring also contributes to its distinct chemical and physical properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-12-5-1-2-6-13(12)17-14(18)10(9-16)8-11-4-3-7-19-11/h1-8H,(H,17,18)/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQSCNOFFLSFAK-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=CS2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=CS2)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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